molecular formula C14H9FN2O B8563514 6-(4-Fluorophenyl)-4-hydroxy-quinazoline

6-(4-Fluorophenyl)-4-hydroxy-quinazoline

Cat. No.: B8563514
M. Wt: 240.23 g/mol
InChI Key: BWLBQTUIVBSIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its synthesis involves base-catalyzed cyclization reactions, yielding high purity (97%) and a melting point of 202–206°C . Structural characterization via NMR, HRMS, and X-ray crystallography confirms the presence of a fluorophenyl group and hydroxyquinazoline core. The fluorine atom enhances molecular stability and influences intermolecular interactions, such as non-classical hydrogen bonding, which contributes to its supramolecular architecture . Preclinical studies highlight its anti-proliferative effects against cancer cell lines (e.g., MCF-7 and HeLa) and EGFR inhibition, positioning it as a candidate for anticancer drug development .

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

6-(4-fluorophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)10-3-6-13-12(7-10)14(18)17-8-16-13/h1-8H,(H,16,17,18)

InChI Key

BWLBQTUIVBSIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CNC3=O)F

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

The compound has been identified as a promising agent in cancer therapy, particularly due to its ability to inhibit the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various tumors, making it a critical target for anticancer drugs.

Case Study: EGFR Inhibition

  • Study Findings : Research indicates that derivatives of quinazoline, including those with a 4-hydroxy substitution, exhibit significant EGFR kinase inhibitory activity. For instance, compounds designed with specific substitutions at the 6-position showed IC50 values in the nanomolar range, demonstrating potent antitumor activity against human cancer cell lines .
  • Mechanism : The inhibition of EGFR autophosphorylation disrupts downstream signaling pathways essential for tumor growth and survival .

Respiratory Diseases Treatment

6-(4-Fluorophenyl)-4-hydroxy-quinazoline has also been investigated for its potential in treating respiratory diseases. The compound's structural characteristics allow it to interact with biological targets involved in inflammatory responses.

Case Study: Anti-inflammatory Effects

  • Research Overview : A study highlighted the compound's ability to modulate inflammatory pathways in lung tissues. It demonstrated efficacy in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) by reducing pro-inflammatory cytokine production .
  • Results : The compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its utility as a therapeutic agent for respiratory conditions .

Pharmacological Profiling

The pharmacological properties of this compound have been characterized through various in vitro studies.

Table 1: Pharmacological Activities

Activity TypeDescriptionReference
EGFR InhibitionSignificant inhibition of EGFR autophosphorylation
CytotoxicityPotent cytotoxic effects on colorectal and breast cancer cell lines
Anti-inflammatoryReduction of cytokines in lung inflammation models

Multi-target Activity

Recent studies have explored the multi-target profile of quinazoline derivatives, including this compound. This approach aims to develop compounds that can address multiple pathways involved in disease progression.

Research Insights

  • Multi-target Agents : Compounds derived from this scaffold have shown potential as multi-target agents, capable of interacting with various biological pathways simultaneously. This characteristic is particularly advantageous in treating complex diseases like cancer where multiple pathways are often dysregulated .

Comparison with Similar Compounds

Physicochemical Property Comparisons

Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (aq.) Crystallographic Features Reference
6-(4-Fluorophenyl)-4-hydroxy-quinazoline 202–206 Moderate (enhanced by fluorine) Fluorophenyl reduces dihedral angle; forms 8-membered hydrogen-bonded rings
4c (4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline) 214–215 Low (hydrophobic alkynyl) Planar structure with π-π stacking
4f (4-(4-Chloro-2-(4-fluorophenyl)quinazolin-6-yl)but-3-yn-1-ol) 180–181 Moderate (hydroxyl group) Alkyne and hydroxyl groups enable H-bonding

Key Observations:

  • Solubility: Fluorine and hydroxyl groups in the target compound improve aqueous solubility compared to chlorinated analogs (e.g., 4c) .
  • Thermal Stability: Higher melting points in halogenated derivatives (4c, 4f) correlate with extended conjugation and rigid structures .

Q & A

Q. What are the common synthetic routes for 6-(4-Fluorophenyl)-4-hydroxy-quinazoline?

The synthesis typically involves acylative cyclization or condensation reactions . For example:

  • Acylation followed by base-catalyzed cyclization : Reacting 2-aminobenzamide derivatives with fluorophenyl-containing acyl chlorides (e.g., 4-fluorobenzoyl chloride) under basic conditions yields the quinazoline core .
  • Keto ester condensation : Reductive cyclization of intermediates derived from benzoyl chloride and fluorophenyl-substituted esters can produce 4-hydroxyquinazoline derivatives .
  • CsF-mediated coupling : Substituted phenoxy groups can be introduced via CsF catalysis in acetonitrile, enabling efficient functionalization .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the molecular geometry and confirms regiochemistry .
  • Cyclic voltammetry : Electrochemical studies identify redox-active sites, particularly when ferrocene derivatives are involved .
  • NMR/FT-IR : 1^1H/13^13C NMR confirms substituent positions, while FT-IR validates functional groups like -OH and C=O .

Q. What are the typical functionalization reactions at the 4-hydroxy group of quinazoline derivatives?

  • Thionation : Treating 4-hydroxyquinazoline with P2_2S5_5 converts the hydroxyl group to a thione, enhancing reactivity for further derivatization .
  • Esterification/Alkylation : Reaction with alkyl halides or acid chlorides under basic conditions introduces ether or ester linkages .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved when refining the structure of this compound?

  • SHELX refinement : Use iterative cycles of least-squares refinement and electron density mapping to resolve ambiguities in bond lengths/angles .
  • DFT validation : Compare experimental crystallographic data with gas-phase or crystal-state DFT computations to identify steric or electronic distortions .

Q. What strategies address low yields in the cyclization step during synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states .
  • Catalytic additives : CsF or K2_2CO3_3 enhances nucleophilicity in coupling reactions, reducing side-product formation .
  • Temperature control : Gradual heating (e.g., reflux in ethanol) minimizes decomposition of thermally sensitive intermediates .

Q. How do computational methods like DFT support the understanding of redox properties?

  • Redox potential prediction : DFT calculations model electron density distributions, correlating with experimental cyclic voltammetry data to assign oxidation/reduction sites (e.g., fluorophenyl vs. quinazoline ring) .
  • Spin density analysis : Identifies radical intermediates in redox pathways, aiding mechanistic studies .

Q. How to analyze conflicting bioactivity data in enzyme inhibition studies?

  • Assay standardization : Control variables like buffer pH, co-solvents (e.g., DMSO concentration), and enzyme source purity .
  • Structure-activity relationship (SAR) : Compare inhibitory activity of analogs (e.g., 6-(3-fluorophenyl) vs. 6-(4-fluorophenyl) derivatives) to pinpoint substituent effects .

Q. What are the challenges in achieving regioselectivity in electrophilic substitutions on the quinazoline ring?

  • Directing groups : Electron-withdrawing groups (e.g., -F) at the 4-position direct electrophiles to the 6- or 2-positions via resonance effects .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) at the 4-fluorophenyl group limit reactivity at adjacent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.